molecular formula C14H13F3N4O3 B141492 N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide CAS No. 140379-38-0

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide

Cat. No. B141492
M. Wt: 342.27 g/mol
InChI Key: ORXWIDRGKWBMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide, also known as BTA-1, is a small molecule that has been studied for its potential as a therapeutic agent. BTA-1 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer development. In vivo studies have shown that N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide in lab experiments is its relatively low toxicity. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to have low toxicity in animal studies, making it a safer alternative to other potential therapeutic agents. One limitation of using N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. One area of research is in the development of more potent and selective analogs of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. Further research is needed to fully understand the mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide involves the reaction of 6-amino-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid with benzylamine and trifluoroacetic anhydride. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been studied for its potential use in various scientific research applications. One area of research is in the treatment of cancer. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

140379-38-0

Product Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide

Molecular Formula

C14H13F3N4O3

Molecular Weight

342.27 g/mol

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H13F3N4O3/c1-20-11(22)9(10(18)19-13(20)24)21(12(23)14(15,16)17)7-8-5-3-2-4-6-8/h2-6H,7,18H2,1H3,(H,19,24)

InChI Key

ORXWIDRGKWBMNL-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)C(F)(F)F

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)C(F)(F)F

synonyms

Acetamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl)-2,2,2-trifluoro-N-(phenylmethyl)- (9CI)

Origin of Product

United States

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